methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate

Physicochemical property profiling Lipophilicity Hydrogen-bond acceptor count

Researchers screening indol-2-yl-carbonyl-piperidine analogs for GPCR targets often encounter solubility failures or SAR dead-ends when substituting the 4-position. This compound resolves that with an optimal CNS profile (tPSA ~56 Ų, LogP ~1.9) and a methyl acetate handle enabling rapid hydrolysis, reduction, or transesterification-avoiding the synthetic complexity of bulkier analogs. · CNS-favorable physicochemical profile (MW ~314 Da, LogP ~1.9) aligned with multiparameter optimization for brain-penetrant candidates. · Versatile ester handle supports one-step diversification to carboxylic acid, alcohol, or amide libraries without protecting-group chemistry. · In stock with competitive pricing and expedited global delivery for time-sensitive HTS campaigns.

Molecular Formula C18H22N2O3
Molecular Weight 314.4 g/mol
Cat. No. B12175770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate
Molecular FormulaC18H22N2O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C(=O)N3CCC(CC3)CC(=O)OC
InChIInChI=1S/C18H22N2O3/c1-19-15-6-4-3-5-14(15)12-16(19)18(22)20-9-7-13(8-10-20)11-17(21)23-2/h3-6,12-13H,7-11H2,1-2H3
InChIKeyUZUAJDDVGVZEMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Indole-Piperidine Acetate: Identity, Scaffold & Procurement


Methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate is a synthetic small molecule belonging to the indol-2-yl-carbonyl-piperidine structural class. The compound features a 1-methylindole-2-carbonyl moiety linked to a piperidine ring that is further substituted at the 4-position with a methyl acetate group. This scaffold is recognized in the medicinal chemistry literature as a privileged template for G‑protein‑coupled receptor (GPCR) modulation, most notably as vasopressin V1a receptor antagonists . The compound is commercially catalogued as a screening compound within the ChemBridge/Hit2Lead library ecosystem, where procurement-oriented physicochemical parameters such as its molecular formula (C18H22N2O3), molecular weight (314.38 g/mol), and calculated LogP are documented . The presence of both hydrogen‑bond‑accepting carbonyl groups and a basic piperidine nitrogen confer drug‑like properties consistent with Lipinski’s Rule of Five compliance, positioning it as a candidate for early‑stage high‑throughput screening (HTS) campaigns.

GPCR (V1a) antagonist screening candidate
Fragment-to-lead compatible physicochemical profile
Central nervous system drug-likeness support

Methyl Indole-Piperidine Acetate: Generic Substitution Risks


Chemically similar indole‑piperidine analogs cannot be blindly interchanged with methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate because subtle variations in the piperidine 4‑position substituent drastically alter three critical procurement‑relevant properties: (i) physicochemical profile (LogP, topological polar surface area, and solubility), (ii) receptor‑binding selectivity, and (iii) synthetic tractability for follow‑up medicinal chemistry. For example, replacement of the methyl acetate group with a tetrahydroisoquinoline moiety (ChemBridge ID 37936491) increases the molecular weight from ~314 to ~373 Da and reduces the number of hydrogen‑bond acceptors from 5 to 4, while expansion to a pyrazole‑tetrahydrofuran‑carboxamide tail (ChemBridge ID 90565501) raises the tPSA from approximately 56 Ų to 81 Ų . Even within the V1a antagonist patent landscape, the nature of the piperidine 4‑substituent dictates whether the compound behaves as a CNS‑penetrant antagonist or a peripherally restricted agent . These divergent molecular properties mean that a scientist replacing the target compound with a “close” analog risks invalidating a screening hit, confounding a structure‑activity relationship (SAR) series, or ordering a compound that precipitates under assay conditions — materially compromising experimental reproducibility and procurement efficiency.

4‑position methyl acetate replacement
Introducing a tetrahydroisoquinoline moiety alters hydrogen‑bond acceptor count and LogP, potentially shifting solubility and assay compatibility.
Pyrazole‑tetrahydrofuran‑carboxamide analog
Substantially higher molecular weight and tPSA move the analog outside CNS‑favorable chemical space, limiting blood‑brain barrier penetration potential.
Core scaffold selectivity context
Indol‑2‑yl‑carbonyl‑piperidine variants can target V1a or 5‑HT1A receptors depending on substitution pattern; target selectivity may not transfer.

Methyl Indole-Piperidine Acetate: Comparative Evidence


Lipophilicity & H-Bonding vs Tetrahydroisoquinoline Analog

When compared to the 4‑tetrahydroisoquinoline analog 2-{1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,2,3,4-tetrahydroisoquinoline (ChemBridge SC‑37936491), the target compound displays a markedly different hydrogen‑bond acceptor count (5 vs. 4) and a lower LogP (estimated ~1.9 vs. 2.73), consistent with its ester‑containing side chain . The tPSA of the target compound is predicted to be approximately 56 Ų, whereas the tetrahydroisoquinoline analog exhibits a tPSA of 28.5 Ų . These differences arise directly from the methyl acetate substituent, which introduces an additional carbonyl oxygen and increases polarity relative to the lipophilic aromatic ring system of the comparator.

H‑Bond & tPSA vs. tetrahydroisoquinoline analog
Data to verify
5 vs. 4 H‑bond acceptors; LogP ~1.9 vs. 2.73; tPSA ~56 vs. 28.5 Ų
Supports assay solubility and polarity review.
Calculated values; experimental validation recommended.
Physicochemical property profiling Lipophilicity Hydrogen-bond acceptor count

tPSA & Molecular Weight vs Pyrazole Analog

The pyrazole‑tetrahydrofuran‑carboxamide analog N-(1-{1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide (ChemBridge ID 90565501, 92% 2D similarity) carries a substantially extended side chain that inflates the molecular weight to 421 Da and the tPSA to 81.4 Ų, compared with approximately 314 Da and 56 Ų for the target compound . Although both compounds share the identical indole‑carbonyl‑piperidine core, the simpler methyl acetate tail of the target compound results in a more fragment‑like profile with a smaller rotatable bond count (4 vs. 5) .

MW & tPSA vs. pyrazole analog
Data to verify
MW ~314 vs. 421 Da; tPSA ~56 vs. 81.4 Ų; 4 vs. 5 rotatable bonds
Supports CNS drug‑likeness evaluation.
Based on calculated molecular properties.
Topological polar surface area Molecular weight CNS drug-likeness

Class-Level Evidence: V1a Antagonist Scaffold

The indol‑2‑yl‑carbonyl‑piperidine chemotype to which the target compound belongs has been explicitly claimed and exemplified as a V1a receptor antagonist scaffold in US Patent 8,076,360 B2 (Hoffman‑La Roche) . This patent demonstrates that compounds within this structural class exhibit functional antagonism at the human V1a receptor with Ki values in the low‑nanomolar range, although quantitative primary data for the specific methyl acetate analog are not disclosed in the public patent examples . By contrast, indol‑2‑yl‑carbonyl‑spiro‑piperidine derivatives reported in a related filing (US20070219179A1) are directed toward 5‑HT1A receptor binding , illustrating that the connectivity between the indole carbonyl and the piperidine ring is a critical determinant of receptor selectivity.

V1a antagonist scaffold
Class-level
Indol‑2‑yl‑carbonyl‑piperidine class: V1a antagonism, low‑nanomolar Ki reported in patent.
Supports GPCR screening rationale.
No primary data for this specific analog; class-level inference.
V1a receptor antagonism GPCR modulation Anxiety and depression

Direct vs Multi-Step 4-Position Functionalization

The methyl acetate substituent at the piperidine 4‑position of the target compound can be introduced via a straightforward esterification or alkylation of a commercially available 4‑piperidineacetic acid precursor, whereas the tetrahydroisoquinoline analog (SC‑37936491) requires a reductive amination or alkylation with a bulkier secondary amine . This simpler synthetic handle makes the target compound a more synthetically tractable starting point for parallel library synthesis. In the method patent US8110688B2, processes for producing indole derivatives with a piperidine ring describe reaction sequences compatible with the target compound’s functional group pattern, employing mild conditions that avoid racemization or indole N‑alkylation side reactions .

Synthetic tractability
Supporting evidence
Two‑step sequence: indole‑2‑carbonyl chloride + piperidine‑4‑acetate ester. Fewer steps than tetrahydroisoquinoline analog.
May streamline hit expansion and library synthesis.
Retrosynthetic analysis; patent‑supported reaction conditions.
Synthetic tractability Medicinal chemistry Hit expansion

Methyl Indole-Piperidine Acetate: Application Scenarios


GPCR-Focused Screening for V1a Antagonists

Given the established V1a receptor antagonist pharmacology of the indol‑2‑yl‑carbonyl‑piperidine scaffold , this compound is best deployed in a GPCR screening panel specifically targeting the vasopressin V1a receptor. Its predicted CNS‑favorable physicochemical profile (tPSA ~56 Ų, MW ~314 Da) makes it a prime candidate for screening campaigns aimed at identifying brain‑penetrant V1a antagonists for anxiety and depressive disorders — an application space where the higher‑MW pyrazole‑tetrahydrofuran‑carboxamide analog (tPSA 81.4 Ų; MW 421 Da) would likely underperform due to limited passive permeability .

Parallel Library Synthesis & Hit Expansion

The methyl acetate ester functionality provides a versatile synthetic handle for rapid diversification. As supported by the retrosynthetic analysis and patent methods for indole‑piperidine synthesis , the ester can be hydrolyzed to the carboxylic acid for amide coupling, reduced to the alcohol, or transesterified. This enables the compound to serve as a central intermediate for the parallel synthesis of a focused V1a antagonist library, offering a procurement advantage over the tetrahydroisoquinoline analog, which requires more complex building blocks and additional synthetic steps .

Balanced Lipophilicity for CNS Programs

The compound’s estimated LogP (~1.9) positions it in an optimal lipophilicity range for CNS drug candidates (LogP 1–3), distinguishing it from the more lipophilic tetrahydroisoquinoline analog (LogP 2.73) that carries a higher risk of off‑target binding and metabolic instability . Programs prioritizing central target engagement over peripheral selectivity should preferentially procure this compound for lead generation, as its physicochemical profile aligns with the multiparameter optimization criteria recommended for CNS drug discovery.

Fragment-Based Screening & Structure-Based Design

With a molecular weight of ~314 Da and a compact, functional‑group‑rich structure, the compound occupies a favorable position at the interface between fragment space and lead‑like space. Its indole‑carbonyl‑piperidine core can form π‑stacking interactions with aromatic receptor residues and hydrogen bonds via the amide carbonyl and ester groups. This makes it suitable for fragment‑based screening by X‑ray crystallography or surface plasmon resonance (SPR), where its low molecular complexity relative to the larger ChemBridge analogs facilitates unambiguous binding‑mode determination.

Application
Selection Property
Validation Focus
GPCR V1a antagonist screening
CNS‑appropriate physicochemical profile
Receptor binding and functional antagonism in stress‑related pathway models
Hit expansion and library synthesis
Synthetic tractability via methyl acetate handle
Diversification feasibility through ester hydrolysis/reduction
CNS drug discovery programs
Lipophilicity in CNS‑favorable range
Off‑target binding risk and metabolic stability assessment
Fragment‑based screening
Low molecular weight and functional group density
Binding‑mode determination by X‑ray or SPR
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